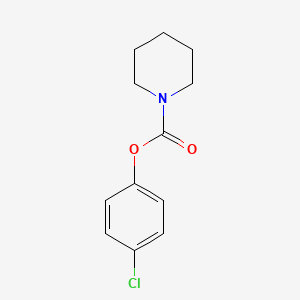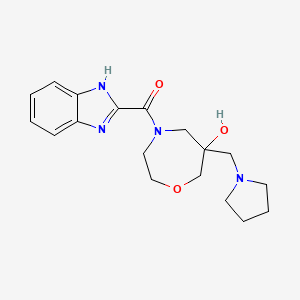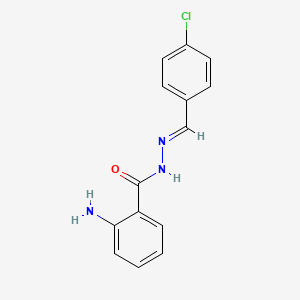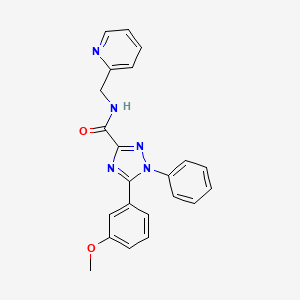![molecular formula C17H18N2OS B5519666 4-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5519666.png)
4-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to "4-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide," involves several key steps, including acylation, alkylation, and amide formation. For instance, the synthesis and spectroscopic characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was achieved through methods involving IR, H and C-NMR, mass spectrometry, and elemental analysis, showcasing the intricate procedures required to synthesize such compounds (Saeed et al., 2010).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by specific spatial arrangements and bonding patterns. The detailed crystal structure of related compounds has been determined using single-crystal X-ray diffraction, revealing monoclinic space groups and intricate hydrogen bonding patterns that are crucial for understanding the compound's chemical behavior (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, influenced by their molecular structure. For example, modifications such as acylation and alkylation of the amino group can significantly impact their chemical properties and biological activities, as demonstrated in studies exploring the relationship between structure and anticonvulsant activity (Clark & Davenport, 1987).
Physical Properties Analysis
The physical properties of "4-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide" and similar compounds, such as solubility, melting point, and crystalline structure, are directly influenced by their molecular architecture. These properties are essential for predicting the compound's behavior in different environments and for its formulation in various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for the compound's potential applications. Studies on similar compounds reveal the impact of structural modifications on their biological activity, highlighting the importance of detailed chemical analysis for designing compounds with desired properties (Clark & Davenport, 1987).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has shown that analogues of 4-amino-N-(1-phenylethyl)benzamide, which are structurally related to 4-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide, have been evaluated for their anticonvulsant activity. Studies indicate that modifications in these compounds can lead to variations in anticonvulsant potency and toxicity (Clark & Davenport, 1987). Another study on 4-aminophenylacetamides, again closely related to the compound , demonstrated their potential as anticonvulsants, with certain derivatives showing significant activity against seizures induced by electroshock (Clark & Davenport, 1987).
Synthesis and Characterization
N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a compound similar to 4-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide, was synthesized and characterized using techniques such as IR, NMR, and mass spectrometry. Its crystal structure was determined from single-crystal X-ray diffraction data, providing valuable insights for the synthesis and analysis of related compounds (Saeed et al., 2010).
Antibacterial and Antifungal Activities
Research on thiophene-3-carboxamide derivatives, which are structurally related, has demonstrated antibacterial and antifungal activities. These compounds, including 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide, show significant biological activity, which could be relevant for the development of new antimicrobial agents (Vasu et al., 2003).
Anticancer Potential
Certain derivatives of 4-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide have been explored for their anticancer properties. For example, studies on indapamide derivatives have shown proapoptotic activity against melanoma cell lines, suggesting potential for development as anticancer agents (Yılmaz et al., 2015).
Inhibitory Activity Against Metalloenzymes
Novel acridine and bis acridine sulfonamides, synthesized from compounds like 4-Amino-N-(4-sulfamoylphenyl)benzamide, have shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms. These findings are significant for understanding the enzyme inhibition mechanisms of related compounds (Ulus et al., 2013).
Eigenschaften
IUPAC Name |
4-methyl-N-(2-phenylethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-7-9-15(10-8-13)16(20)19-17(21)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTOZIURBIWHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5519588.png)
![2-(3-methoxybenzyl)-8-[(methylthio)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519589.png)


![ethyl 2-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5519614.png)
![2-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5519631.png)
![1-(2-amino-2-oxoethyl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5519637.png)


![3-[(4-methyl-2-pyrimidinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5519655.png)

![4-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-1,4-oxazepan-6-ol](/img/structure/B5519675.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5519679.png)